molecular formula C18H12FNO3 B12559155 Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- CAS No. 143306-63-2

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)-

Cat. No.: B12559155
CAS No.: 143306-63-2
M. Wt: 309.3 g/mol
InChI Key: BIPMFAZFBZLOKR-UHFFFAOYSA-N
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Description

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluoro-nitrophenyl group and a naphthalenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The naphthalenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-(3-chloro-4-nitrophenyl)-1-(2-naphthalenyl)-
  • Ethanone, 2-(3-bromo-4-nitrophenyl)-1-(2-naphthalenyl)-
  • Ethanone, 2-(3-methyl-4-nitrophenyl)-1-(2-naphthalenyl)-

Uniqueness

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets.

Properties

CAS No.

143306-63-2

Molecular Formula

C18H12FNO3

Molecular Weight

309.3 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenyl)-1-naphthalen-2-ylethanone

InChI

InChI=1S/C18H12FNO3/c19-16-9-12(5-8-17(16)20(22)23)10-18(21)15-7-6-13-3-1-2-4-14(13)11-15/h1-9,11H,10H2

InChI Key

BIPMFAZFBZLOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC(=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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